molecular formula C20H19N3O4 B11206030 Methyl 4-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}benzoate

Methyl 4-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11206030
M. Wt: 365.4 g/mol
InChI Key: NDXLJNOSCPIQOZ-UHFFFAOYSA-N
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Description

METHYL 4-(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-amino-4-methylpyridine with ethyl acetoacetate to form the naphthyridine core. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

METHYL 4-(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-AMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

  • 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID
  • 1-CYCLOPROPYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-AMIDO

Uniqueness

METHYL 4-(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-AMIDO)BENZOATE is unique due to its specific structural features, such as the presence of both a naphthyridine core and a benzoate ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 4-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19N3O4/c1-4-23-11-16(17(24)15-10-5-12(2)21-18(15)23)19(25)22-14-8-6-13(7-9-14)20(26)27-3/h5-11H,4H2,1-3H3,(H,22,25)

InChI Key

NDXLJNOSCPIQOZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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